molecular formula C11H13Cl2NO B14017674 N1-(4-chlorobenzyl)-4-chlorobutanamide

N1-(4-chlorobenzyl)-4-chlorobutanamide

Cat. No.: B14017674
M. Wt: 246.13 g/mol
InChI Key: IAYCWBWVCSZDRJ-UHFFFAOYSA-N
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Description

N1-(4-Chlorobenzyl)-4-chlorobutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-chlorobenzyl group at the N1 position and a chlorine atom at the terminal carbon of the butanamide chain. Its synthesis likely involves alkylation or condensation reactions, as inferred from analogous compounds (e.g., ).

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C11H13Cl2NO/c12-7-1-2-11(15)14-8-9-3-5-10(13)6-4-9/h3-6H,1-2,7-8H2,(H,14,15)

InChI Key

IAYCWBWVCSZDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-4-chlorobutanamide typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorobutanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-4-chlorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(4-chlorobenzyl)-4-chlorobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-4-chlorobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences :

  • Benzyl substitution : 2,4-Dichlorobenzyl vs. 4-chlorobenzyl in the target compound.
  • Main chain : The analog features a 3-methylbutanamide chain with a 1,1-dioxido-benzothiadiazin substituent, whereas the target compound has a simpler 4-chlorobutanamide chain.
    Functional Implications :
  • The benzothiadiazin moiety introduces heterocyclic rigidity, which may improve target-binding specificity in enzyme inhibition (e.g., HDACs or kinases) .

4-[Bis(4-Chlorobenzyl)amino]-N-hydroxybutanamide

Structural Differences :

  • Substituents : Bis(4-chlorobenzyl) groups vs. a single 4-chlorobenzyl group in the target compound.
  • Amide modification : A hydroxamic acid (–NHOH) replaces the terminal chlorine in the target’s butanamide chain.
    Functional Implications :
  • The bis-benzyl groups significantly increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

N-(4-Chlorobenzyl)-N-methylformamide

Structural Differences :

  • Chain length : A formamide (C1) backbone vs. the target’s butanamide (C4) chain.
  • Substitution : Methyl group on the amide nitrogen vs. a terminal chlorine in the target.
    Functional Implications :
  • The methyl group may hinder hydrogen-bonding interactions critical for biological activity compared to the unsubstituted amide in the target compound .

Physicochemical Properties

  • Lipophilicity: The 4-chlorobenzyl group increases logP compared to non-halogenated analogs, favoring blood-brain barrier penetration but complicating aqueous formulation.

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